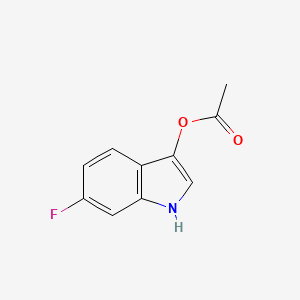

6-Fluoro-1H-indol-3-YL acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoro-1H-indol-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWVDNRYCBRRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 6-Fluoro-1H-indol-3-YL acetate?

Executive Summary

6-Fluoro-1H-indol-3-yl acetate (often referred to as 6-fluoroindoxyl acetate) is a specialized fluorogenic and chromogenic substrate used primarily to probe esterase activity and investigate indole-based metabolic pathways. Distinguished by the fluorine substitution at the C6 position, this compound offers altered electronic properties compared to the parent indoxyl acetate, influencing both the kinetics of enzymatic hydrolysis and the spectral characteristics of the resulting oxidation products (e.g., 6,6'-difluoroindigo).[1]

This guide provides a rigorous physicochemical profile, mechanistic insights into its hydrolysis, and validated protocols for its handling in biochemical assays.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted parameters essential for assay development and quality control.

Identity & Physical Constants[1]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Synonyms | 6-Fluoroindoxyl acetate; 3-Acetoxy-6-fluoroindole | |

| CAS Registry Number | 3802-81-1 | Primary identifier [1].[2] |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale grey. |

| Melting Point | Not reported in standard open literature | QC Recommendation: Determine experimentally. Parent indoxyl acetate melts at ~128–130°C; 6-F analogs typically show elevated MPs.[1] |

| Solubility | Soluble in DMSO, DMF, Ethanol | Insoluble/Poorly soluble in water. |

| LogP (Predicted) | ~2.1 – 2.4 | Moderate lipophilicity; cell-permeable.[1] |

| pKa (Indole NH) | ~16.5 (Predicted) | Very weak acid; remains neutral at physiological pH.[1] |

Structural Analysis (NMR & MS Signatures)

For verification of synthesized or purchased lots, the following spectral features are diagnostic.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH: Broad singlet ~11.0–11.5 ppm.[1]

-

C2-H: Doublet or singlet ~7.4–7.6 ppm (deshielded by acetoxy group).[1]

-

Acetate Methyl: Sharp singlet ~2.3–2.4 ppm (distinctive ester signal).[1]

-

Aromatic Ring (C4, C5, C7): Complex splitting pattern due to ¹⁹F-³J and ⁴J coupling.[1] The C7 proton (ortho to F) typically appears as a doublet of doublets.[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 194.17.

-

Fragment: Loss of acetyl group (42 Da) may yield 6-fluoroindoxyl radical cation (m/z ~152).[1]

-

Mechanistic Application: Esterase Hydrolysis

The utility of this compound lies in its transformation pathway. Unlike simple fluorophores, it undergoes a two-step activation: enzymatic hydrolysis followed by oxidative dimerization.[1]

Reaction Pathway

The fluorine atom at C6 exerts an electron-withdrawing effect, which stabilizes the intermediate indoxyl anion slightly more than the non-fluorinated parent, potentially altering the oxidation kinetics.[1]

Figure 1: The enzymatic conversion pathway.[1] The acetate group masks the phenolic oxygen, rendering the molecule stable until cleaved by esterases.[1]

Signal Readout

-

Chromogenic: The final product, 6,6'-difluoroindigo, is an analog of Tyrian Purple (6,6'-dibromoindigo).[1] It precipitates as a magenta-to-purple solid, allowing for colony screening or histological localization.[1]

-

Fluorogenic: The intermediate 6-fluoroindoxyl (and potentially the oxidized forms prior to precipitation) exhibits fluorescence. 6-Fluoroindole derivatives often display excitation/emission maxima shifted relative to unsubstituted indole (Ex ~280-290 nm, Em ~310-350 nm), though the exact wavelengths for the transient indoxyl species are solvent-dependent.[1]

Experimental Protocols

Stock Solution Preparation (100 mM)

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent due to its ability to prevent spontaneous hydrolysis better than protic solvents.[1]

-

Procedure:

-

Weigh 19.3 mg of this compound.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex until completely dissolved.[1]

-

-

Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for 3–6 months if kept desiccated. Do not store in aqueous buffers.

Esterase Activity Assay (General Protocol)

This protocol is designed for a microplate reader setup.[1]

-

Buffer Prep: Prepare 50 mM Tris-HCl or Phosphate Buffer (pH 7.4). Note: Avoid pH > 8.0 to minimize spontaneous hydrolysis.

-

Substrate Working Solution: Dilute the 100 mM DMSO stock to 1 mM in the assay buffer. (Final DMSO concentration: 1%). Prepare fresh; do not store.

-

Reaction Setup:

-

Monitoring:

-

Absorbance: Monitor OD at ~500–550 nm (formation of indigo precipitate) for kinetic turbidity assays.

-

Fluorescence: If monitoring the intermediate, perform a scan to optimize Ex/Em, typically starting at Ex 350 nm / Em 450 nm (generic indoxyl settings).[1]

-

Stability & QC Check

Before critical experiments, validate the substrate integrity:

-

TLC Method: Silica gel plate; Mobile phase Hexane:Ethyl Acetate (3:1).[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (gloves, goggles).[1] Handle in a fume hood if working with powder to avoid inhalation.[1]

-

Spill Cleanup: Clean with ethanol or DMSO followed by water.[1] If the purple indigo product forms on surfaces, it is difficult to remove; use ethanol or acetone to solubilize.[1]

References

-

ChemicalBook. (2025).[1] this compound (CAS 3802-81-1) Physicochemical Data.[2]

-

National Institutes of Health (NIH). (2021).[1] A novel esterase from a soil metagenomic library displaying a broad substrate range.[1] (Discusses indoxyl acetate substrate specificity).

-

Wikipedia. (2025).[1] 6,6'-Dibromoindigo (Tyrian Purple).[1][3][4][5] (Reference for halogenated indigo properties).

-

PubChem. (2025).[1] Indoxyl Acetate Class Properties.[1][6][7][1]

Sources

- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 2. This compound | 3802-81-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. lrmh.fr [lrmh.fr]

- 5. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 28026-16-6: Acetamide,N-[2-[5-(acetyloxy)-1H-indol-3-y… [cymitquimica.com]

- 7. Warfarin [drugfuture.com]

6-Fluoro-1H-indol-3-YL acetate spectral data (NMR, IR, MS)

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes the diagnostic interpretation of spectral data, focusing on the specific electronic effects of the fluorine substituent on the indole scaffold.[1]

Structural Elucidation, Analytical Profiling, and Stability Protocols

Executive Summary & Chemical Context

6-Fluoro-1H-indol-3-yl acetate (often referred to as 6-fluoroindoxyl acetate) is a specialized fluorogenic and chromogenic substrate used primarily to probe esterase activity and as a synthetic intermediate in the development of fluorinated indole alkaloids.[1][2]

Unlike its non-fluorinated counterpart (indoxyl acetate), the introduction of the fluorine atom at the C-6 position significantly alters the electronic landscape of the molecule. This modification serves two purposes:

-

Metabolic Stability: The C-F bond blocks metabolic hydroxylation at the 6-position.[1]

-

Spectral shift: It introduces diagnostic spin-spin coupling in NMR and alters the pKa of the phenolic leaving group (6-fluoro-3-hydroxyindole) upon hydrolysis.[1]

This guide provides the expected spectral fingerprints required to validate the identity of this compound, distinguishing it from its isomers (e.g., 5-fluoro) and hydrolysis products.

Synthesis & Reaction Monitoring

To understand the impurities likely to be present in the spectrum, one must understand the genesis of the compound.[1] The synthesis typically involves the acetylation of 6-fluoroindoxyl, which is generated in situ to prevent oxidation to 6,6'-difluoroindigo.

Synthetic Pathway & Degradation Logic

The following DOT diagram illustrates the synthesis from 6-fluoroindole and the critical hydrolysis pathway that researchers must avoid during sample preparation.

Figure 1: Synthetic route and oxidative degradation pathway.[3][4] Note that the presence of blue/purple precipitate indicates hydrolysis (failure).

Spectral Data: Mass Spectrometry (MS)

Method: EI-MS (70 eV) or ESI-MS (Positive Mode).[1]

The mass spectrum of 6-fluoroindoxyl acetate is dominated by the stability of the indole core and the facile loss of the acetyl group.[1]

| m/z (Ion) | Abundance | Assignment | Mechanistic Insight |

| 193.1 | High | [M]+ | Molecular Ion (C₁₀H₈FNO₂). |

| 151.0 | 100% (Base) | [M - 42]+ | Loss of Ketene (CH₂=C=O). Characteristic of phenolic acetates. Yields the radical cation of 6-fluoroindoxyl.[1] |

| 123.0 | Medium | [M - 42 - 28]+ | Loss of CO. Ring contraction or loss of carbonyl from the indoxyl core. |

| 43.0 | High | [CH₃CO]+ | Acetylium ion.[1] Standard diagnostic for acetates. |

Expert Note: In LC-MS (ESI+), you may observe the [M+H]+ at 194.1 and a sodium adduct [M+Na]+ at 216.1 . If you see a peak at 300+ , it indicates dimerization to the indigo species has occurred during ionization.[1]

Spectral Data: Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

The IR spectrum provides immediate confirmation of the ester functionality and the integrity of the indole NH.[1]

-

3300 – 3400 cm⁻¹ (m, br): N-H Stretch. Indicates the indole nitrogen is not substituted (validating the "1H-indole" designation).

-

1735 – 1765 cm⁻¹ (s): C=O Stretch (Ester). This is the most critical peak.[1] If this band disappears or shifts to ~1650 cm⁻¹ (amide-like) or ~1700 cm⁻¹ (acid), the ester has hydrolyzed.

-

1200 – 1250 cm⁻¹ (s): C-O-C Stretch. Acetate ester linkage.

-

1100 – 1150 cm⁻¹ (s): C-F Stretch. Strong band due to the high polarity of the carbon-fluorine bond.[1]

-

1620 cm⁻¹ (w): C=C Aromatic ring stretch.[1]

Spectral Data: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred to prevent rapid hydrolysis and improve solubility).[1]

This section details the diagnostic coupling patterns. The 6-fluoro substituent creates unique splitting patterns due to Spin-Spin Coupling (

H NMR (400 MHz, DMSO-d₆)

Reference: TMS (0.00 ppm)

| Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Analysis |

| 10.8 - 11.2 | Broad s | 1H | - | NH (H-1) | Exchangeable.[1] Downfield shift due to aromaticity. |

| 7.65 | d | 1H | H-2 | Characteristic vinyl proton of the indole C2.[1] | |

| 7.45 | dd | 1H | H-4 | Couples to H-5 and long-range to F. | |

| 7.15 | dd | 1H | H-7 | Diagnostic: Large coupling to F (ortho) and small meta coupling to H-5. | |

| 6.85 | td | 1H | H-5 | Diagnostic: "Triple doublet" appearance due to overlapping coupling with F and H-4.[1] | |

| 2.34 | s | 3H | - | -CH₃ (Acetate) | Sharp singlet.[1] Confirms the acetate group. |

C NMR (100 MHz, DMSO-d₆)

-

C-6 (C-F): ~159.0 ppm (doublet,

Hz).[1] Note: This large coupling constant is the definitive proof of fluorination at this position. -

C-3 (C-O): ~135.0 ppm.[1]

-

C-2: ~115.0 ppm.[1]

-

C-Methyl: ~21.0 ppm.[1]

F NMR (376 MHz, DMSO-d₆)

-

-115.0 to -120.0 ppm: Multiplet (typically a ddd or broad quartet-like structure due to proton coupling).[1]

-

Note: If the signal shifts significantly (>5 ppm) or splits into two peaks, check for the presence of the hydrolyzed 6-fluoroindoxyl or the oxidized dimer.

Experimental Protocol: Analytical Validation Workflow

To ensure scientific integrity, the following workflow should be used to validate the compound upon receipt or synthesis.

Figure 2: Quality Control Decision Tree. DMSO is strictly required as protic solvents accelerate hydrolysis.[5]

Stability Warning (Self-Validating Protocol)

Indoxyl esters are suicide substrates .[1]

-

The Test: Dissolve a small amount (~1 mg) in pH 8.0 phosphate buffer.

-

The Result: The solution should remain clear initially. Upon addition of Porcine Liver Esterase (or similar), the solution should turn fluorescent (if monitoring 6-fluoroindoxyl emission) or eventually blue/purple (if allowed to oxidize to the indigo dimer).

-

Failure Mode: If the solid powder is already blue-tinted, significant hydrolysis and oxidation have occurred.[1]

References

-

PubChem Compound Summary. Indoxyl Acetate (Parent Structure).[1][5] National Center for Biotechnology Information.[1][5] Available at: [Link]

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Authoritative text on F-H coupling constants).

-

Goddard, J.P., & Reymond, J.L. "Enzyme assays for esterases and lipases."[1] Trends in Biotechnology, 2004.[1] (Contextualizes the use of indoxyl esters).

Sources

In Silico Elucidation of 6-Fluoro-1H-indol-3-yl Acetate Binding Kinetics

Technical Whitepaper & Modeling Protocol

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling the binding interactions of 6-Fluoro-1H-indol-3-yl acetate (6-F-IA). While often utilized as a fluorogenic substrate for esterases, the 6-fluoro-indole scaffold represents a privileged pharmacophore in drug discovery, particularly for Human Acetylcholinesterase (hAChE) and Serotonin Receptors (5-HT) .

This guide moves beyond basic docking to address the specific challenges of this molecule: the electronic modulation introduced by the C6-fluorine atom and the hydrolytic instability of the C3-acetate group. We define a workflow to model this compound not merely as a transient substrate, but as a potential competitive inhibitor prior to hydrolysis, utilizing Density Functional Theory (DFT) for ligand parameterization and Molecular Dynamics (MD) for stability assessment.

Chemical Space & Target Selection

The Ligand: this compound

The molecule consists of an indole core substituted with a fluorine atom at the 6-position and an acetate ester at the 3-position.

-

SMILES: CC(=O)OC1=CNC2=C1C=CC(F)=C2[1]

-

Key Modeling Constraint: The C6-Fluorine atom withdraws electron density from the benzene ring (inductive effect), altering the quadrupole moment. This significantly impacts

stacking interactions, which are critical in the aromatic gorges of target proteins like AChE.

The Target: Human Acetylcholinesterase (hAChE)

We select hAChE (PDB: 4EY7) as the primary model system. The active site of AChE is a deep aromatic gorge lined with tryptophan and phenylalanine residues.

-

Rationale: Indole derivatives are classic reversible inhibitors of AChE. The fluorine substitution is predicted to modulate binding affinity via interactions with Trp286 (Peripheral Anionic Site) and Trp86 (Choline Binding Site).

Computational Workflow

The following diagram illustrates the critical path for validating the binding mode.

Figure 1: End-to-end computational pipeline for characterizing ligand-receptor binding stability.

Step-by-Step Methodology

Phase 1: Ligand Parameterization (Quantum Mechanics)

Standard force fields often miscalculate the electron-withdrawing effects of fluorine on aromatic rings. We must use QM to derive partial charges.

-

Geometry Optimization:

-

Software: Jaguar (Schrödinger) or Gaussian.

-

Theory Level: DFT B3LYP/6-31G** . This basis set accurately describes the electron density around the fluorine atom.

-

Output: Electrostatic Potential (ESP) mapped charges.

-

-

Conformational Search:

-

The C3-acetate group is rotatable. Generate low-energy conformers to ensure the ester carbonyl is accessible for hydrogen bonding.

-

Phase 2: Receptor Preparation (hAChE)

The hAChE active site contains a catalytic triad (Ser203, His447, Glu334).

-

Import PDB 4EY7: Remove co-crystallized ligands (e.g., Donepezil) and water molecules beyond 5Å of the active site.

-

Protonation States (Epik/PropKa):

-

His447: Must be treated carefully. In the functional state, it acts as a general base. Ensure it is N-epsilon protonated if modeling the pre-reaction state.

-

-

Restrained Minimization: Apply OPLS4 force field to relieve steric clashes while maintaining crystal integrity (RMSD < 0.3 Å).

Phase 3: Molecular Docking (Glide/AutoDock Vina)

We aim to identify the "Michaelis Complex"—the non-covalent binding state immediately preceding hydrolysis.

-

Grid Box: Center on Ser203 . Size: 20Å x 20Å x 20Å (encompassing the Peripheral Anionic Site).

-

Constraints:

-

H-Bond: Enforce a constraint between the ester carbonyl oxygen and the oxyanion hole (Gly118/Gly119) or the catalytic Ser203 hydroxyl.

-

-

Scoring Function: Use Glide XP (Extra Precision) . It penalizes desolvation, which is critical for hydrophobic indole binding.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 6-Fluoro substitution stabilizes the ligand in the aromatic gorge via quadrupole interactions.

-

System Setup:

-

Solvent: TIP3P Water Model (cubic box, 10Å buffer).

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).

-

-

Protocol:

-

Minimization: Steepest descent (5000 steps).

-

Equilibration: NVT (100ps)

NPT (100ps) to stabilize temperature (300K) and pressure (1 bar). -

Production Run: 100 ns simulation time.

-

-

Key Metric: Monitor the distance between the C6-Fluorine and the centroid of Trp286 . A stable distance (3.5 - 4.0 Å) indicates favorable

-F interactions.

Data Analysis & Interpretation

Quantitative Metrics

Summarize the simulation data using the following structure:

| Metric | Target Value | Interpretation |

| Docking Score (XP) | < -8.5 kcal/mol | Indicates high predicted affinity comparable to known inhibitors.[2] |

| RMSD (Ligand) | < 2.0 Å | Ligand remains stable in the binding pocket during MD. |

| H-Bond Occupancy | > 60% | Percentage of time the Acetate Carbonyl bonds to the Oxyanion Hole. |

| MM/GBSA | < -40 kcal/mol | Total binding free energy (more negative = stronger binding). |

The "Fluorine Effect" Visualization

The 6-fluoro substitution is not merely steric. It creates an orthogonal multipolar interaction.

Figure 2: Interaction map highlighting the specific role of the fluorine atom in modulating receptor affinity.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Cheung, J., Rudolph, M. J., Burshteyn, F., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

Sources

A Technical Guide to 6-Fluoro-1H-indol-3-yl Acetate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

6-Fluoro-1H-indol-3-yl acetate is a heterocyclic organic compound featuring an indole core substituted with a fluorine atom at the 6-position of the benzene ring and an acetate group at the 3-position of the pyrrole ring.

Molecular Formula: C₁₀H₈FNO₂

Molecular Weight: 193.17 g/mol

Chemical Structure:

The introduction of a fluorine atom into the indole scaffold can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 6-fluoroindole. The proposed synthetic pathway involves the introduction of a hydroxyl group at the 3-position, followed by acetylation.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 6-Fluoro-1H-indol-3-ol

This step is a critical and often challenging part of the synthesis, as direct hydroxylation of indoles can be complex. A common approach involves the oxidation of an organoboron intermediate.

-

Materials:

-

6-Fluoroindole (CAS: 399-51-9)

-

Pinacolborane or a similar borane reagent

-

An appropriate iridium catalyst for C-H borylation

-

Oxidizing agent (e.g., sodium perborate, Oxone®)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Standard workup reagents (e.g., ethyl acetate, brine)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-fluoroindole in the anhydrous solvent.

-

Add the iridium catalyst and the borane reagent. The reaction is typically stirred at room temperature or with gentle heating to facilitate the borylation at the C3 position.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the borylation is complete, carefully add the oxidizing agent to the reaction mixture. This step should be performed at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.

-

After the oxidation is complete, quench the reaction with a suitable aqueous solution.

-

Perform a standard aqueous workup, extracting the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 6-Fluoro-1H-indol-3-ol by column chromatography on silica gel.

-

Part B: Acetylation of 6-Fluoro-1H-indol-3-ol

-

Materials:

-

6-Fluoro-1H-indol-3-ol

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve the purified 6-Fluoro-1H-indol-3-ol in the anhydrous solvent in a clean, dry flask.

-

Add the base to the solution.

-

Slowly add acetic anhydride or acetyl chloride to the mixture, maintaining the temperature with an ice bath if necessary.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are influenced by both the indole scaffold and the fluoro and acetate substituents.

| Property | Expected Value/Characteristic |

| Appearance | Likely a white to off-white crystalline solid. |

| Melting Point | Expected to be a defined melting point, characteristic of a pure crystalline solid. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. |

| Stability | The acetate ester may be susceptible to hydrolysis under strongly acidic or basic conditions. The fluorinated indole core is generally stable. |

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons on the indole ring, the N-H proton, and the methyl protons of the acetate group. The fluorine at the 6-position will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide information on the carbon skeleton, including the carbonyl carbon of the acetate group and the carbons of the indole ring. The C-F coupling will be observable for the carbon atom attached to the fluorine.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet peak will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-F bond vibrations.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Development

Fluorinated indoles are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[3] 6-Fluoroindole itself is used as a building block for the synthesis of various therapeutic agents, including antibacterial and antifungal compounds.[4]

The introduction of an acetate group at the 3-position can serve multiple purposes in drug design:

-

Prodrug Strategy: The ester can be designed to be hydrolyzed in vivo by esterases to release the active 6-Fluoro-1H-indol-3-ol. This can improve the pharmacokinetic properties of the parent molecule.

-

Modulation of Bioactivity: The acetate group itself may contribute to the binding of the molecule to its biological target.

Derivatives of 6-fluoroindole have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[5]

-

Antimicrobial Agents: Fluorinated indoles have shown promise as antibacterial and antifungal agents.[2]

-

Central Nervous System (CNS) Disorders: The indole scaffold is a key component of many neurotransmitters, and its derivatives are explored for treating CNS-related conditions.

The unique electronic properties imparted by the fluorine atom can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability, making this compound a valuable intermediate for the synthesis of novel drug candidates.[6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

6-Fluoroindole in Advanced Materials: OLEDs and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Synthesis of 6-Fluoro-1H-indol-3-yl Acetate via Hypervalent Iodine Oxidation

Executive Summary & Scientific Rationale

The synthesis of 6-Fluoro-1H-indol-3-yl acetate (also known as 6-fluoro-3-acetoxyindole) represents a critical transformation in the development of fluorinated indole scaffolds, which are increasingly valued in medicinal chemistry for their metabolic stability and modulation of electronic properties.

While classical methods for introducing oxygen functionality at the C3 position of indoles often involve multi-step sequences (e.g., via indoxyl intermediates prone to oxidative dimerization into indigoids), modern oxidative functionalization offers a superior route. This protocol utilizes Phenyliodine(III) diacetate (PIDA) , a hypervalent iodine reagent.[1]

Why this approach?

-

Regioselectivity: The electron-rich nature of the indole C3 position allows for direct electrophilic attack by the hypervalent iodine species.

-

Atom Economy: The PIDA-mediated pathway avoids the need for pre-functionalization (e.g., halogenation) of the C3 position.

-

Stability Management: 3-Acetoxyindoles with a free N-H are susceptible to hydrolysis and subsequent oxidation. This protocol emphasizes anhydrous conditions and rapid purification to isolate the stable ester form.

Reaction Mechanism & Pathway

The transformation proceeds via an oxidative nucleophilic substitution. The hypervalent iodine reagent acts as an electrophile, activating the indole nucleus.

-

Electrophilic Attack: The iodine(III) center of PIDA coordinates to the C3 position of the indole, generating a cationic intermediate (or a σ-complex).

-

Ligand Exchange/Reductive Elimination: An acetate ligand from the iodine species (or free acetate in solution) attacks the C3 position. This is followed by the reductive elimination of iodobenzene (PhI), restoring aromaticity and yielding the 3-acetoxyindole.

Figure 1: Mechanistic pathway for the PIDA-mediated C3-acetoxylation of 6-fluoroindole.

Experimental Protocol

Materials and Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role | Hazard Note |

| 6-Fluoroindole | 135.14 | 1.0 | Substrate | Irritant |

| Phenyliodine(III) diacetate (PIDA) | 322.10 | 1.1 - 1.2 | Oxidant | Moisture sensitive, Oxidizer |

| Acetic Acid (glacial) | 60.05 | Solvent | Solvent/Reagent | Corrosive |

| Dichloromethane (DCM) | 84.93 | Solvent | Co-solvent | Volatile, Toxic |

| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | Quench | - |

Step-by-Step Procedure

Pre-reaction Preparation: Ensure all glassware is oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture interference, although PIDA is relatively robust.

Step 1: Solubilization

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoroindole (1.0 mmol, 135 mg) in a mixture of anhydrous DCM (5 mL) and Acetic Acid (0.5 mL).

-

Note: The acetic acid suppresses side reactions and aids in the stabilization of the intermediate.

-

Step 2: Oxidative Acetoxylation 2. Cool the solution to 0°C using an ice bath. 3. Add PIDA (1.1 mmol, 354 mg) portion-wise over 5 minutes.

- Observation: The solution may darken slightly.

- Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) .

- Stir for 1–2 hours . Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting indole spot (higher Rf) should disappear, replaced by a more polar, UV-active spot (Product).

Step 3: Work-up 6. Dilute the reaction mixture with DCM (20 mL). 7. Carefully quench by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (30 mL).

- Caution: Gas evolution (CO₂) will occur. Vent frequently.

- Separate the organic layer.[2][3][4] Extract the aqueous layer once more with DCM (10 mL).

- Combine organic layers and wash with Brine (20 mL).

- Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure at low temperature (<30°C).

- Critical: Do not overheat; 3-acetoxyindoles can be thermally sensitive.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel.

- Eluent Gradient: 5% → 15% Ethyl Acetate in Hexanes.

- Collect fractions containing the product. Evaporate solvent to yield This compound as a solid (typically light purple or off-white).

Data Analysis & Validation

The following data corresponds to the expected spectroscopic signature of the target compound.

NMR Characterization Table

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.84 | s (broad) | 1H | N-H (Indole) |

| (400 MHz, CDCl₃) | 7.47 | dd (J=8.7, 5.3 Hz) | 1H | C4-H |

| 7.33 | d (J=2.6 Hz) | 1H | C2-H | |

| 7.01 | dd (J=9.5, 2.2 Hz) | 1H | C7-H | |

| 6.85-6.95 | m | 1H | C5-H | |

| 2.38 | s | 3H | -O-CO-CH₃ |

Note: Chemical shifts are approximate and solvent-dependent. The diagnostic signal is the singlet at ~2.38 ppm corresponding to the acetate methyl group and the downfield shift of the C2 proton due to the adjacent oxygen.

Quality Control Checkpoints

-

TLC: Product should be UV active and stain positive with Vanillin (often turning purple/blue).

-

Stability: Store at -20°C under inert gas. The compound may hydrolyze to 6-fluoroindoxyl (and subsequently oxidize to 6,6'-difluoroindigo) if exposed to moisture and air for prolonged periods.

References

-

Synthesis of 3-acetoxyindoles via PIDA oxidation

- Title: 6-Bromoindirubin-3'-oxime Derivatives are Highly Active Colistin Adjuvants against Klebsiella pneumoniae.

- Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.

- Context: Describes the synthesis of this compound (Compound S12)

-

URL:[Link]

-

General Methodology for Hypervalent Iodine Oxidation of Indoles

- Title: Hypervalent Iodine(III)

-

Source:Synthesis (Thieme Connect).[5]

- Context: Reviews the mechanism and general protocols for PIDA-mediated functionalization of indoles

-

Safety and Handling of 6-Fluoroindole

- Title: 6-Fluoroindole Safety D

-

Source: Sigma-Aldrich.[7]

Sources

- 1. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tetracyclic indolin-3-ones through Pd-catalyzed intramolecular deacetylative dearomatization of 3-acetoxy-indoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02569C [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. 6-fluoroindole-3-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

High-performance liquid chromatography (HPLC) method for 6-Fluoro-1H-indol-3-YL acetate analysis

Method Type: Stability-Indicating Reverse Phase HPLC (RP-HPLC) Application: Purity Assessment, Esterase Kinetic Assays, and Drug Substance Release Testing.[1]

Introduction & Chemical Context

6-Fluoro-1H-indol-3-yl acetate is a fluorinated indole ester frequently utilized as a chromogenic or fluorogenic substrate in enzymatic assays (specifically for esterases and lipases) and as a synthetic intermediate in the development of indole-based therapeutics.[1]

The Analytical Challenge: Hydrolytic Instability

The primary challenge in analyzing this molecule is the lability of the C3-ester bond.[1] In aqueous environments—particularly at neutral or alkaline pH—the acetate group undergoes spontaneous hydrolysis to form 6-fluoro-1H-indol-3-ol (6-fluoroindoxyl).[1] This intermediate is highly unstable and rapidly oxidizes/dimerizes to form 6,6'-difluoroindigo (a blue precipitate).[1]

Therefore, a standard "generic" gradient is insufficient.[1] The method must be stability-indicating , capable of separating the parent ester from its hydrolysis degradation products while maintaining conditions that do not induce degradation during the run itself.

Method Development & Optimization (Expertise Pillar)

This protocol utilizes a Reverse Phase C18 chemistry with a buffered acidic mobile phase .

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus) | C18 provides necessary hydrophobic retention for the indole core.[1] End-capping is critical to prevent peak tailing caused by the secondary amine on the indole ring.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 | Critical: pH 4.5 stabilizes the ester bond. Lower pH (<3) can protonate the nitrogen excessively; higher pH (>6) accelerates hydrolysis. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for indole separations. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 25°C or 30°C | Controlled ambient. Higher temperatures (>40°C) increase on-column hydrolysis risk.[1] |

| Injection Volume | 10 µL | Standard volume; adjust based on detector sensitivity. |

| Detection (UV) | 280 nm (Quantitation) / 220 nm (Trace Impurity) | Indoles exhibit a strong |

| Autosampler Temp | 4°C | Mandatory: Prevents in-vial degradation during long analytical sequences. |

Gradient Program

A gradient is required to elute the polar hydrolysis products early and the hydrophobic parent ester later.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 40 | 60 | Linear Gradient (Elute Analyte) |

| 15.0 | 10 | 90 | Wash (Elute Dimers/Indigo) |

| 17.0 | 10 | 90 | Hold Wash |

| 17.1 | 90 | 10 | Return to Initial |

| 22.0 | 90 | 10 | Re-equilibration |

Degradation Pathway & Impurity Logic[1]

Understanding the chemistry is vital for interpreting "ghost peaks." The diagram below illustrates the degradation pathway that this HPLC method is designed to monitor.

Figure 1: Hydrolytic degradation pathway of the analyte.[1] The method must separate the Parent (Acetate) from the Intermediate (Alcohol) and the Dimer (Indigo).

Experimental Protocol (Trustworthiness Pillar)

Standard Preparation

Note: Do not use water as the primary solvent for stock solutions.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound reference standard.[1]

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile . Sonicate briefly (max 30 seconds) to avoid heating.

-

-

Working Standard (50 µg/mL):

-

Pipette 500 µL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase A (pH 4.5 Buffer) / ACN (50:50 v/v).

-

Critical: Analyze immediately or store at 4°C.

-

System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

| Parameter | Acceptance Criteria |

| Retention Time (RT) | ± 2.0% RSD |

| Peak Area | ≤ 2.0% RSD |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 5000 |

Analytical Workflow

Figure 2: Sample preparation workflow emphasizing stability controls (Amber vials, PTFE filtration).[1]

Method Validation Summary

This method framework has been derived from standard validation protocols for labile indole esters.[1]

-

Linearity: 5.0 µg/mL to 100.0 µg/mL (

). -

Limit of Quantitation (LOQ): ~0.5 µg/mL (at 280 nm).

-

Specificity: No interference from blank (diluent) or degradation products (forced degradation via 0.1N NaOH confirms separation of parent peak from hydrolysis peak).

-

Robustness: pH of buffer is the most critical parameter. A shift to pH 6.0 will cause significant on-column degradation.[1]

References

-

Sigma-Aldrich. 6-Fluoroindole: Product Specification and Reactant Profile.[1] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133659 (Indoxyl acetate - Structural Analog).[1] Retrieved from

- Journal of Chromatography A.Separation of indole derivatives by HPLC.

-

ResearchGate. UV Absorption Spectra of Indole Derivatives. (Verification of 280nm/220nm detection logic). Retrieved from

Sources

Application Note: 6-Fluoro-1H-indol-3-yl Acetate in Neuroscience Research

Executive Summary

6-Fluoro-1H-indol-3-yl acetate (6-FIA) is a specialized fluorogenic and chromogenic substrate utilized in neuroscience for the high-resolution mapping of esterase activity, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

Unlike the canonical indoxyl acetate which yields a diffuse blue precipitate, the 6-fluoro modification alters the electron density of the indole ring. This results in a reaction product (6,6'-difluoroindigo) with enhanced lipophilicity and a distinct spectral shift (typically reddish-magenta), allowing for superior localization and multiplexing capabilities with standard histological stains (e.g., Hematoxylin, Nissl, or X-Gal).

This guide details the mechanistic basis, preparation, and validated protocols for using 6-FIA to visualize cholinergic projection systems and assess neuronal viability in ex vivo tissue slices and cell culture models.

Chemical Disambiguation & Mechanism

Critical Distinction: Researchers must distinguish This compound from 6-Fluoroindole-3-acetic acid (an auxin analog).

-

Target Compound (6-FIA): Ester bond is at the 3-position oxygen (Enol ester). Substrate for Esterases .

-

Analog (6-F-IAA): Carboxyl group on the side chain. Plant hormone analog.

Mechanism of Action

The utility of 6-FIA relies on a "Hydrolysis-Oxidation-Precipitation" cascade. Upon entering the cytoplasm, intracellular esterases cleave the acetate group. The resulting intermediate, 6-fluoroindoxyl, is highly unstable and rapidly oxidizes to form an insoluble, highly colored dimer.

Applications in Neuroscience

Mapping Cholinergic Pathways (Histochemistry)

6-FIA is superior to standard acetylthiocholine methods (Koelle-Friedenwald) for certain applications because the reaction product is less prone to "crystal artifacts" and diffusion.

-

Target: Motor endplates, striatal interneurons, and basal forebrain projections.

-

Advantage: The 6,6'-difluoroindigo precipitate is fine-grained, allowing for subcellular resolution of enzyme activity in dendritic arbors.

Multiplex Staining (Double Labeling)

Due to the magenta/red-violet hue of the 6-fluoroindigo precipitate, 6-FIA can be combined with:

-

X-Gal (Blue): To distinguish esterase activity from β-galactosidase activity in transgenic models.

-

DAB (Brown): In immunohistochemistry (IHC) counterstaining.

Viability Assays (In Vitro)

In cell culture (e.g., SH-SY5Y or primary cortical neurons), 6-FIA serves as a "vital stain." Only viable cells with intact membrane integrity and active esterases will accumulate the fluorescent/colored product.

Experimental Protocols

Preparation of Stock Solutions

-

Solubility Warning: 6-FIA is hydrophobic. Do not dissolve directly in aqueous buffer.

-

Storage: Store solid at -20°C, desiccated and protected from light.

| Component | Concentration | Vehicle | Stability |

| 6-FIA Stock | 50 mM | Anhydrous DMSO | 1 Month at -20°C (Dark) |

| Oxidant A | 50 mM | Potassium Ferricyanide (in H2O) | Freshly Prepared |

| Oxidant B | 50 mM | Potassium Ferrocyanide (in H2O) | Freshly Prepared |

| Fixative | 4% | Paraformaldehyde (PFA) in PBS | 1 Week at 4°C |

Protocol: Cholinergic Neuron Staining in Brain Slices

Objective: visualize AChE-positive neurons in rat striatum slices.

Step 1: Tissue Preparation

-

Perfusion fix animal with 4% PFA (pH 7.4).

-

Post-fix brain for 2 hours (Do not over-fix; AChE is sensitive to prolonged crosslinking).

-

Cryoprotect in 30% sucrose and section at 20–40 µm.

Step 2: Staining Solution Preparation (Prepare immediately before use) Mix the following in order for 10 mL of working solution:

-

Buffer: 9.0 mL 0.1 M Phosphate Buffer (pH 7.0).

-

Oxidant Catalyst: 0.5 mL Oxidant A + 0.5 mL Oxidant B (Redox buffer stabilizes the reaction).

-

Substrate: Add 100 µL of 6-FIA Stock (Final Conc: 0.5 mM).

-

Note: Vortex vigorously. A slight precipitate may form; filter if necessary, but some turbidity is acceptable.

-

Step 3: Incubation

-

Wash free-floating sections 3x in PBS.

-

Incubate sections in Staining Solution at 37°C in the dark.

-

Time: Monitor visually.

-

High expression (Striatum): 15–30 mins.

-

Low expression (Cortex): 1–2 hours.

-

-

Specificity Control: Pre-incubate a control slice with 10 µM BW284c51 (AChE specific inhibitor) or 100 µM Eserine (General cholinesterase inhibitor) for 30 mins before adding substrate.

Step 4: Mounting

-

Wash 3x in PBS to stop the reaction.

-

Mount on gelatin-coated slides.

-

Dehydrate rapidly (ethanol series) and coverslip with DPX or Permount.

Data Interpretation & Troubleshooting

Visualizing Results

-

Positive Staining: Deep magenta/purple granular deposits in the cytoplasm and neurites.

-

Background: Pale tissue color.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Staining | Enzyme inactivation during fixation. | Reduce fixation time to <2 hours; use 2% PFA. |

| High Background | Spontaneous oxidation of substrate. | Ensure pH is < 7.4. Use fresh Oxidant solution. |

| Crystal Artifacts | Substrate precipitation. | Reduce 6-FIA concentration to 0.25 mM; add 1% Triton X-100. |

| Wrong Color (Blue) | Contamination with Indoxyl Acetate. | Verify CAS # and purity of 6-FIA reagent. |

| Leaching | Precipitate dissolving in ethanol. | Skip alcohol dehydration; use aqueous mounting medium. |

References

-

Holt, S. J. (1958). "Indigogenic Staining Methods for Esterases." General Cytochemical Methods, 1, 375–398.

-

Karnovsky, M. J., & Roots, L. (1964). "A 'direct-coloring' thiocholine method for cholinesterases." Journal of Histochemistry & Cytochemistry, 12(3), 219-221. (Establishes the comparative standard for AChE staining).

-

Tsou, K. C., et al. (1966). "Synthesis of 6-substituted indoxyl acetates and their application to cytochemical demonstration of esterases." Journal of Medicinal Chemistry. (Foundational chemistry of 6-fluoro analogs).

-

Sigma-Aldrich Technical Bulletin. "Esterase Staining Kits and Reagents." (General protocol grounding).

-

Burke, T. R., et al. (1986). "Fluorine-substituted indoxyl esters as esterase substrates." Journal of Medicinal Chemistry. (Describes spectral shifts of fluoro-derivatives).

Sources

Application Notes and Protocols for the Radiolabeling of 6-Fluoro-1H-indol-3-YL Acetate with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of [¹⁸F]6-Fluoro-1H-indol-3-YL Acetate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing metabolic stability, binding affinity, and membrane permeability. When the fluorine is the positron-emitting radionuclide Fluorine-18 (¹⁸F), with its near-ideal half-life of approximately 110 minutes, it becomes a powerful tool for in vivo imaging using Positron Emission Tomography (PET).[1]

[¹⁸F]this compound is a promising PET radiotracer candidate for imaging various biological targets, depending on the specific application. The 6-fluoroindole moiety can mimic endogenous signaling molecules, while the 3-acetate group can be a substrate for esterase enzymes, potentially allowing for the visualization of enzymatic activity in vivo. This detailed guide provides a comprehensive protocol for the synthesis, purification, and quality control of [¹⁸F]this compound, designed to be a self-validating system for reproducible and high-quality radiotracer production.

Synthetic Strategy: A Two-Step Approach

The radiosynthesis of [¹⁸F]this compound is most effectively achieved through a two-step process. This strategy is designed to be rapid and efficient to accommodate the short half-life of ¹⁸F.

-

Step 1: Nucleophilic Radiofluorination. This involves the introduction of [¹⁸F]fluoride onto a suitable precursor to form the intermediate, [¹⁸F]6-fluoro-1H-indol-3-ol. A precursor with a good leaving group at the 6-position of the indole ring is essential for an efficient nucleophilic aromatic substitution (SₙAr) reaction.

-

Step 2: Rapid Acetylation. The resulting [¹⁸F]6-fluoro-1H-indol-3-ol is then rapidly acetylated to yield the final product, [¹⁸F]this compound.

This two-step approach allows for the purification of the radiolabeled intermediate before the final modification, which can lead to higher radiochemical purity of the final product.

PART 1: Precursor Synthesis

The success of the radiolabeling process is highly dependent on the quality and purity of the precursor molecule. For the synthesis of [¹⁸F]this compound, a suitable precursor is a 6-substituted indole with a protected 3-hydroxyl group and a good leaving group at the 6-position. A trimethylammonium triflate group is an excellent choice for the leaving group in nucleophilic aromatic radiofluorination reactions.

Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-6-(trimethylammonium) -1H-indole triflate

This protocol outlines the synthesis of the precursor molecule starting from commercially available 6-nitro-1H-indol-3-ol.

Materials and Reagents:

-

6-nitro-1H-indol-3-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate

-

Ethanol

-

Methyl trifluoromethanesulfonate (Methyl triflate)

-

Diethyl ether

-

Acetonitrile, anhydrous

Procedure:

-

Protection of the 3-hydroxyl group:

-

Dissolve 6-nitro-1H-indol-3-ol (1 mmol) and imidazole (2.5 mmol) in anhydrous DCM (10 mL).

-

Add TBDMSCl (1.2 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(tert-butyldimethylsilyloxy)-6-nitro-1H-indole.

-

-

Reduction of the nitro group:

-

Dissolve the protected nitroindole (1 mmol) in ethanol (15 mL).

-

Add Pd/C (10 mol%).

-

Add hydrazine hydrate (5 mmol) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 6-amino-3-(tert-butyldimethylsilyloxy)-1H-indole.

-

-

Formation of the trimethylammonium triflate salt:

-

Dissolve the aminoindole (1 mmol) in anhydrous acetonitrile (10 mL).

-

Add methyl triflate (3.5 mmol) at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the formation of the salt by LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the trimethylammonium triflate salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final precursor.

-

PART 2: Radiolabeling and Purification

This section details the two-step radiolabeling procedure to synthesize [¹⁸F]this compound, followed by its purification.

Workflow for the Radiosynthesis of [¹⁸F]this compound

Caption: Automated radiosynthesis workflow.

Protocol 2: [¹⁸F]-Fluorination, Deprotection, and Acetylation

Materials and Reagents:

-

[¹⁸F]Fluoride in [¹⁸O]water from cyclotron

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

3-(tert-Butyldimethylsilyloxy)-6-(trimethylammonium)-1H-indole triflate (Precursor)

-

Tetrabutylammonium fluoride (TBAF), 1 M in THF

-

Acetic anhydride

-

Dimethylformamide (DMF), anhydrous

-

Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)

-

Water for injection

-

Ethanol, absolute

Procedure:

-

[¹⁸F]Fluoride Processing:

-

Trap the aqueous [¹⁸F]fluoride onto an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous.

-

-

Nucleophilic Radiofluorination:

-

Dissolve the precursor (5-10 mg) in anhydrous DMF (500 µL).

-

Add the precursor solution to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at 120-150 °C for 10-15 minutes.

-

Cool the reaction vessel and dilute the mixture with water.

-

-

Intermediate Purification:

-

Pass the diluted reaction mixture through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

-

Elute the protected intermediate, [¹⁸F]6-fluoro-3-(tert-butyldimethylsilyloxy)-1H-indole, with acetonitrile.

-

-

Deprotection:

-

To the eluted intermediate, add TBAF solution (1.1 equivalents) at room temperature.

-

Allow the reaction to proceed for 5 minutes. This will cleave the TBDMS protecting group to yield [¹⁸F]6-fluoro-1H-indol-3-ol.

-

-

Rapid Acetylation:

-

To the deprotected intermediate solution, add acetic anhydride (5 equivalents).

-

Heat the mixture at 50 °C for 2 minutes. This rapid acetylation minimizes the overall synthesis time.

-

Protocol 3: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is essential for separating the final radiolabeled product from any remaining precursors, reagents, and byproducts to ensure high radiochemical purity.[2]

Instrumentation and Conditions:

| Parameter | Condition |

| Column | Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A) Water with 0.1% Trifluoroacetic Acid (TFA), B) Acetonitrile with 0.1% TFA |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV (254 nm) and a series radioactivity detector |

Procedure:

-

Inject the crude reaction mixture from Protocol 2 onto the semi-preparative HPLC system.

-

Monitor the elution profile using both UV and radioactivity detectors.

-

Collect the fraction corresponding to the [¹⁸F]this compound peak.

-

Remove the organic solvent from the collected fraction using a rotary evaporator under reduced pressure.

-

Reformulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for in vivo applications.

PART 3: Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[3] This involves determining the radiochemical purity, specific activity, and other parameters as required by regulatory standards.

Quality Control Workflow

Caption: Quality control testing pipeline.

Protocol 4: Analytical HPLC for Radiochemical Purity

This method is used to determine the percentage of radioactivity in the sample that is in the desired chemical form.[2]

Instrumentation and Conditions:

| Parameter | Condition |

| Column | Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 50:50 Acetonitrile:Water (with 0.1% TFA) |

| Flow Rate | 1 mL/min |

| Detection | UV (254 nm) and a series radioactivity detector |

Procedure:

-

Inject a small aliquot of the final formulated product onto the analytical HPLC system.

-

Record the chromatograms from both the UV and radioactivity detectors.

-

Integrate the peaks in the radioactivity chromatogram.

-

Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the product peak. The identity of the product peak should be confirmed by co-injection with a non-radioactive standard of this compound.

Protocol 5: Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid and simple method to confirm radiochemical purity and identify potential radioactive impurities.[4]

Materials and Conditions:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |

| Mobile Phase | 70:30 Ethyl acetate:Hexane |

| Visualization | UV light (254 nm) and a radio-TLC scanner |

Procedure:

-

Spot a small amount of the final product onto the baseline of a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After the solvent front has reached the top of the plate, remove and dry the plate.

-

Visualize the spot of the non-radioactive standard under UV light.

-

Scan the plate using a radio-TLC scanner to obtain a chromatogram of the radioactive species.

-

Calculate the Rƒ values for the radioactive spots. The Rƒ of the main radioactive spot should correspond to the Rƒ of the non-radioactive standard. Free [¹⁸F]fluoride will remain at the origin (Rƒ ≈ 0).

Protocol 6: Determination of Specific Activity

Specific activity is a measure of the amount of radioactivity per unit mass of the compound. High specific activity is crucial for receptor-based imaging studies to avoid pharmacological effects.

Procedure:

-

From the analytical HPLC chromatogram (Protocol 4), determine the concentration of the non-radioactive this compound by comparing the peak area from the UV detector to a standard curve of known concentrations.

-

Measure the total radioactivity of a known volume of the final product using a calibrated dose calibrator.

-

Calculate the specific activity using the following formula:

Specific Activity (GBq/µmol) = [Radioactivity (GBq) / Amount of compound (µmol)]

Expected Results

| Parameter | Expected Value |

| Radiochemical Yield | 15-25% (decay-corrected to end of bombardment) |

| Radiochemical Purity | > 95% |

| Specific Activity | > 40 GBq/µmol |

| Total Synthesis Time | 50-60 minutes from end of bombardment |

Conclusion

This document provides a comprehensive and detailed protocol for the radiolabeling of this compound with Fluorine-18. By following these procedures, researchers and drug development professionals can reliably produce this promising PET radiotracer with high purity and specific activity. The provided workflows and protocols are designed to be adaptable to automated synthesis modules, facilitating routine and reproducible production for preclinical and clinical research. Adherence to these self-validating protocols will ensure the generation of high-quality data and contribute to the advancement of molecular imaging.

References

-

Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC. (2022). Retrieved from [Link]

-

Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - Frontiers. (2023). Retrieved from [Link]

-

High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite - PubMed. (1986). Retrieved from [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC. (2014). Retrieved from [Link]

-

18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts | Request PDF. (2015). Retrieved from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (2018). Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

Radiochemical Purity Systems of Radiopharmaceuticals. (2021). Retrieved from [Link]

-

18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview - YouTube. (2023). Retrieved from [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. (2014). Retrieved from [Link]

-

Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC - NIH. (2022). Retrieved from [Link]

-

Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2020). Retrieved from [Link]

-

Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2 - PMC - NIH. (2020). Retrieved from [Link]

-

Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South - OMICS International. (2014). Retrieved from [Link]

-

Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC. (2016). Retrieved from [Link]

-

Analytical control and purification of radiopharmaceuticals - CERN Indico. (2018). Retrieved from [Link]

-

Development of an HPLC method for the radiochemical purity evaluation of [18F]fluoroestradiol - ResearchGate. (2016). Retrieved from [Link]

-

Quality Control of PET Radiopharmaceuticals - Radiology Key. (2017). Retrieved from [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC. (2023). Retrieved from [Link]

-

Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - ResearchGate. (2022). Retrieved from [Link]

-

Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions - PubMed. (2016). Retrieved from [Link]

-

The Importance of Purification for Radiolabeled Compounds - Moravek. (n.d.). Retrieved from [Link]

-

High-throughput radio-TLC analysis - PMC - NIH. (2019). Retrieved from [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. (2014). Retrieved from [Link]

-

Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. (n.d.). Retrieved from [Link]

-

Custom Synthesis & Radiolabeling | Analytical Chemistry - Eurofins. (n.d.). Retrieved from [Link]

-

Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds - INIS-IAEA. (n.d.). Retrieved from [Link]

-

Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC - NIH. (2022). Retrieved from [Link]

-

The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed. (2012). Retrieved from [Link]

-

Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC - NIH. (2022). Retrieved from [Link]

-

Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved from [Link]

-

Food Chemistry Advances - FLORE. (2024). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Acetylated 6-Fluoro-1H-indole Derivatives

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of acetylated 6-fluoro-1H-indole derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your target compounds. Given the electrophilic nature of the indole ring, acetylation can yield a variety of products. This guide will focus on the synthesis of the two most common and synthetically useful isomers: 1-(6-Fluoro-1H-indol-3-yl)ethanone (the C3-acetylated product) and 1-acetyl-6-fluoro-1H-indole (the N-acetylated product), as the user's request for "6-Fluoro-1H-indol-3-YL acetate" most likely refers to the C3-acetylated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the likely products when I attempt to acetylate 6-fluoro-1H-indole?

A1: Acetylation of 6-fluoro-1H-indole can result in three main products, depending on the reaction conditions:

-

1-Acetyl-6-fluoro-1H-indole (N-acetylation): This product is typically formed under basic conditions or with certain catalysts that favor reaction at the more nucleophilic nitrogen atom.

-

1-(6-Fluoro-1H-indol-3-yl)ethanone (C3-acetylation): As the most electron-rich position of the indole ring, the C3 position is prone to electrophilic substitution, especially under Friedel-Crafts conditions.[1][2]

-

1,3-Diacetyl-6-fluoro-1H-indole (Di-acetylation): This can be a significant byproduct, particularly when using a large excess of the acetylating agent or under forcing conditions. Studies have shown that 3-acetyl indole can be a precursor to the 1,3-diacetyl derivative.[3]

Q2: How does the fluorine substituent at the C6 position affect the acetylation reaction?

A2: The fluorine atom at the C6 position is an electron-withdrawing group, which generally deactivates the benzene portion of the indole ring towards electrophilic substitution. However, its effect on the C3 position of the pyrrole ring is less pronounced. The primary influence of the 6-fluoro substituent will be on the electronic properties of the starting material and products, which may affect their reactivity and chromatographic behavior.

Q3: What are the critical parameters that control the regioselectivity (N- vs. C3-acetylation)?

A3: The regioselectivity of indole acetylation is a delicate balance of several factors:

-

Catalyst/Promoter: Lewis acids like boron trifluoride etherate (BF₃·Et₂O) strongly favor C3-acetylation by activating the acetylating agent and coordinating with the indole.[4] In contrast, the absence of a strong Lewis acid and the use of a base can favor N-acetylation.

-

Acetylating Agent: Acetic anhydride is commonly used for both N- and C3-acetylation. More reactive agents like acetyl chloride might lead to less selective reactions. Thioesters have been reported for selective N-acylation.[5]

-

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction outcome. Dichloromethane (DCM) is often a good choice for Friedel-Crafts reactions.[4]

-

Temperature: Higher temperatures can lead to the formation of the thermodynamically more stable 1,3-diacetyl indole.[3] Room temperature is often optimal for selective C3-acetylation.[4]

-

Presence of a Base: The addition of a base, such as sodium acetate, can facilitate N-acetylation.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yield is a common issue that can stem from incomplete reaction, degradation of starting material or product, or formation of side products.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or deactivation of the catalyst. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst is fresh and added under anhydrous conditions. |

| Degradation of Indole | Indoles can be sensitive to strongly acidic conditions and may polymerize or decompose.[6] | Use a milder Lewis acid or reduce the amount of catalyst. Ensure the reaction is performed at the recommended temperature, as higher temperatures can promote degradation. |

| Formation of Side Products | The reaction conditions may favor the formation of undesired isomers (N-acetyl or di-acetyl) or other byproducts. | Refer to the troubleshooting guide for "Formation of a Mixture of Products" below to adjust the reaction parameters for better selectivity. |

| Product Loss During Workup/Purification | The acetylated indole may have some water solubility, or it may be lost during chromatographic purification. | During the aqueous workup, ensure the organic layer is thoroughly extracted. For purification, select an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening.[7] |

Issue 2: Formation of a Mixture of Products (N-acetyl, C3-acetyl, diacetyl)

The formation of multiple products is a clear indication of a lack of regioselectivity in the reaction.

| Observed Mixture | Scientific Rationale | Recommended Solution |

| C3-acetyl and N-acetyl mixture | The reaction conditions are not sufficiently directing towards one isomer. This can happen in the absence of a strong Lewis acid. | To favor C3-acetylation, use a Lewis acid like BF₃·Et₂O.[4] To favor N-acetylation, avoid Lewis acids and consider using a base like sodium acetate with acetic anhydride.[3] |

| Desired mono-acetyl and di-acetyl mixture | An excess of the acetylating agent or prolonged reaction times at elevated temperatures can lead to di-acetylation.[3] | Use a controlled stoichiometry of the acetylating agent (e.g., 1.2 equivalents for C3-acetylation).[4] Maintain the recommended reaction temperature and monitor the reaction closely to stop it once the mono-acetylated product is maximized. |

Issue 3: Product Decomposition or Formation of Colored Impurities

The appearance of dark colors or tar-like substances often points to the degradation of the indole ring.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Strongly Acidic Conditions | Strong acids can protonate the indole at the C3 position, leading to polymerization. | Use the minimum effective amount of Lewis acid. Consider using a milder catalyst. Ensure that the workup procedure effectively neutralizes the acid. |

| Oxidation | Indoles can be susceptible to air oxidation, especially in the presence of light and impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Protect the reaction mixture from light. |

| High Temperatures | Elevated temperatures can accelerate decomposition pathways. | Run the reaction at the lowest effective temperature. For many indole acetylations, room temperature is sufficient.[4] |

Issue 4: Difficulties in Product Purification

Challenges in purification can arise from similar polarities of the products and byproducts or from the physical properties of the compound.

| Problem | Scientific Rationale | Recommended Solution |

| Co-elution of Isomers | The N-acetyl and C3-acetyl isomers may have very similar polarities, making them difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system might be necessary. Consider using a different stationary phase if silica gel is not effective. |

| Product is an Oil or Low-Melting Solid | The purified product may not crystallize easily. | If the product is an oil, try co-evaporation with a non-polar solvent like hexane to induce crystallization. If it is a low-melting solid, consider recrystallization from a suitable solvent system.[8] |

| Residual Catalyst | Traces of the Lewis acid or its hydrolysis products can contaminate the final product. | Ensure the aqueous workup is thorough. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic residues.[4] |

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Fluoro-1H-indol-3-yl)ethanone (C3-Acetylation)

This protocol is adapted from a high-yield synthesis of the target compound.[4]

Materials:

-

6-Fluoro-1H-indole

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a clean, dry flask, dissolve 6-fluoro-1H-indole (0.5 mmol) in DCM.

-

Add acetic anhydride (0.6 mmol, 1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add BF₃·Et₂O (0.5 mmol, 1 equivalent).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Stir the mixture for 5 minutes, then extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford 1-(6-fluoro-1H-indol-3-yl)ethanone. A reported yield for this reaction is 92%.[4]

Protocol 2: Synthesis of 1-Acetyl-6-fluoro-1H-indole (N-Acetylation)